molecular formula C17H22N2O3 B13982436 6-(1-t-Butoxycarbonylpyrrolidin-2-yl)oxindole CAS No. 199328-36-4

6-(1-t-Butoxycarbonylpyrrolidin-2-yl)oxindole

Cat. No.: B13982436
CAS No.: 199328-36-4
M. Wt: 302.37 g/mol
InChI Key: SSVSXQGIAZXBIR-UHFFFAOYSA-N
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Description

6-(1-t-Butoxycarbonylpyrrolidin-2-yl)oxindole is a compound that belongs to the oxindole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound features an oxindole core with a pyrrolidine ring substituted at the 6-position and a t-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it a valuable target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-t-Butoxycarbonylpyrrolidin-2-yl)oxindole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic routes that minimize the use of hazardous reagents and conditions. Transition metal-free methods and visible light-induced reactions have been explored to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxindole core can lead to the formation of oxindole N-oxides, while reduction can yield reduced oxindole derivatives .

Comparison with Similar Compounds

Similar Compounds

    Spiroindole: Spiroindole compounds feature a spirocyclic structure fused to the indole core.

    2-Oxindole: 2-Oxindole and its derivatives are closely related to the oxindole core of the compound.

Uniqueness

6-(1-t-Butoxycarbonylpyrrolidin-2-yl)oxindole is unique due to the presence of the t-butoxycarbonyl-protected pyrrolidine ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of more complex molecules and a useful tool in medicinal chemistry .

Properties

CAS No.

199328-36-4

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 2-(2-oxo-1,3-dihydroindol-6-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(21)19-8-4-5-14(19)12-7-6-11-10-15(20)18-13(11)9-12/h6-7,9,14H,4-5,8,10H2,1-3H3,(H,18,20)

InChI Key

SSVSXQGIAZXBIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC3=C(CC(=O)N3)C=C2

Origin of Product

United States

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